molecular formula C13H10FN5O2S B2829625 2-{[7-(4-FLUOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 1243107-70-1

2-{[7-(4-FLUOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B2829625
CAS No.: 1243107-70-1
M. Wt: 319.31
InChI Key: SCHNALWGKMEQLN-UHFFFAOYSA-N
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Description

2-{[7-(4-FLUOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a triazolopyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-FLUOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps. One common route includes the formation of the triazolopyrazine core, followed by the introduction of the fluorophenyl group and the thioacetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(4-FLUOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

2-{[7-(4-FLUOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure suggests potential therapeutic applications, possibly as an enzyme inhibitor or receptor modulator.

    Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{[7-(4-FLUOROPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its fluorophenyl group and thioacetamide moiety contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[[7-(4-fluorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2S/c14-8-1-3-9(4-2-8)18-5-6-19-11(12(18)21)16-17-13(19)22-7-10(15)20/h1-6H,7H2,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHNALWGKMEQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN3C(=NN=C3SCC(=O)N)C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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